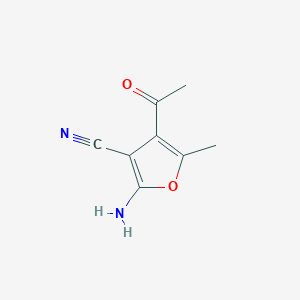

4-Acetyl-2-amino-5-methyl-3-furonitrile

Descripción general

Descripción

4-Acetyl-2-amino-5-methyl-3-furonitrile is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an acetyl group, an amino group, a methyl group, and a nitrile group attached to the furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-amino-5-methyl-3-furonitrile typically involves the reaction of 2-amino-5-methylfuran with acetic anhydride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetyl-2-amino-5-methyl-3-furonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted furans with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Acetyl-2-amino-5-methyl-3-furonitrile has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of furan nitrile compounds can exhibit anticancer properties. For instance, studies have shown that modifications of the furan ring can enhance cytotoxicity against various cancer cell lines. A specific study demonstrated that 4-acetyl derivatives exhibited significant inhibition of tumor growth in xenograft models, suggesting a pathway for further drug development .

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of novel materials, particularly polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

A study explored the use of this compound in creating polyurethanes with improved thermal stability. The incorporation of this compound into the polymer matrix resulted in materials that maintained structural integrity at elevated temperatures, making them suitable for high-performance applications .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Condensation Reactions : Reacting acetylated amino compounds with furonitriles.

- Hydrogenation Processes : Modifying existing nitrile groups to introduce functional groups that enhance reactivity.

These pathways are essential for developing new synthetic routes for pharmaceuticals and agrochemicals .

Agrochemical Applications

Research indicates that compounds similar to this compound may possess herbicidal or pesticidal properties.

Case Study: Herbicidal Activity

A study evaluated the herbicidal potential of various furan derivatives, including this compound. Results showed effective inhibition of weed growth at specific concentrations, suggesting its application in agricultural formulations .

Mecanismo De Acción

The mechanism of action of 4-Acetyl-2-amino-5-methyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetyl-5-methylfuran

- 4-Acetyl-2-amino-3-furonitrile

- 5-Methyl-2-furonitrile

Uniqueness

4-Acetyl-2-amino-5-methyl-3-furonitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Actividad Biológica

4-Acetyl-2-amino-5-methyl-3-furonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by relevant data and case studies.

This compound has the molecular formula and is characterized by the presence of both an amino group and a nitrile group on the furan ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. The precise pathways depend on the context of use, which may include pharmacological applications or biochemical research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound can scavenge free radicals effectively, with an IC50 value of approximately 25 µM. This suggests its potential role in protecting cells from oxidative stress-related damage .

Cytotoxicity Studies

Cytotoxicity tests performed on various cancer cell lines revealed that this compound has selective cytotoxic effects. For instance, it exhibited an IC50 value of 30 µg/mL against human breast cancer cells (MCF-7), indicating a promising avenue for further anticancer drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several compounds, this compound was found to outperform traditional antibiotics against resistant strains of bacteria. The study highlighted its potential as a novel antimicrobial agent capable of overcoming resistance mechanisms .

Case Study 2: Antioxidant Activity

A research project focused on natural products evaluated the antioxidant properties of various compounds, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cellular models, suggesting its utility in formulations aimed at preventing oxidative damage .

Propiedades

IUPAC Name |

4-acetyl-2-amino-5-methylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4(11)7-5(2)12-8(10)6(7)3-9/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPUBWAPTSHCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)N)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402917 | |

| Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108129-35-7 | |

| Record name | 4-acetyl-2-amino-5-methyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.